
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine
Overview
Description
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine is a complex organic compound with the molecular formula C17H21N5O2. This compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amine group linked to a phenyl ring, which is further substituted with a pyrrolidine ring. The structural complexity of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyrimidine derivatives followed by amination and subsequent coupling with a phenyl ring substituted with a pyrrolidine group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted pyrimidines, and other functionalized aromatic compounds .
Scientific Research Applications
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine and pyrrolidine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine: shares similarities with other nitro-substituted pyrimidines and phenylamines.
(5-Nitro-pyrimidin-2-yl)-[4-(3-piperidin-1-yl-propyl)-phenyl]-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(5-Nitro-pyrimidin-2-yl)-[4-(3-morpholin-1-yl-propyl)-phenyl]-amine: Contains a morpholine ring instead of a pyrrolidine ring
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its binding affinity and specificity towards molecular targets .
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-nitro-N-[4-(3-pyrrolidin-1-ylpropyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H21N5O2/c23-22(24)16-12-18-17(19-13-16)20-15-7-5-14(6-8-15)4-3-11-21-9-1-2-10-21/h5-8,12-13H,1-4,9-11H2,(H,18,19,20) |
InChI Key |
RMJWCVMRPNUDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)NC3=NC=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
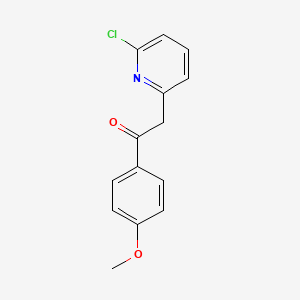
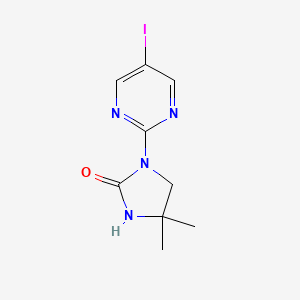
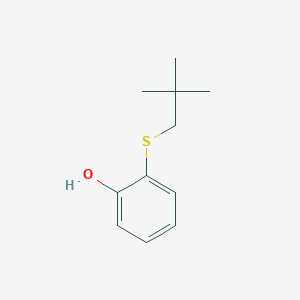
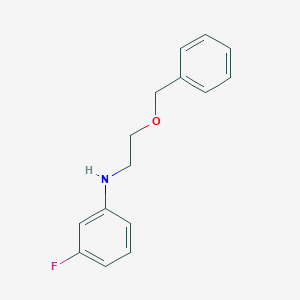
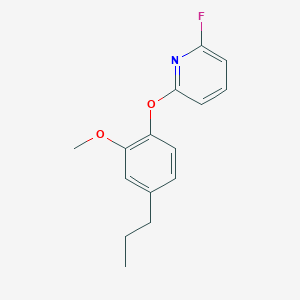

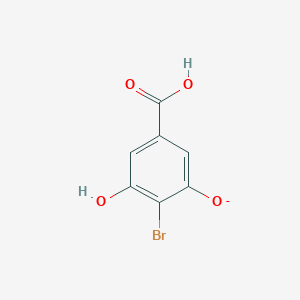
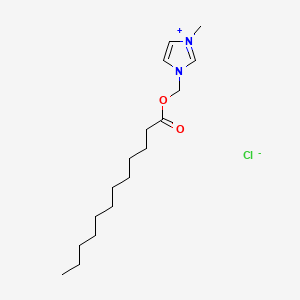
![8-methoxy-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8410381.png)
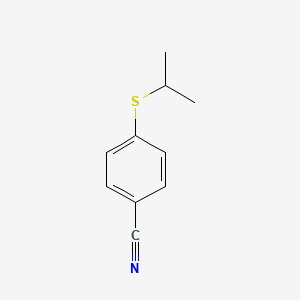
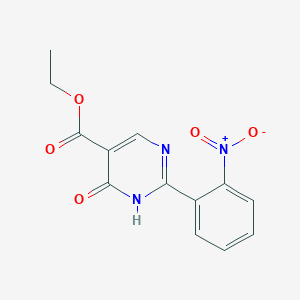
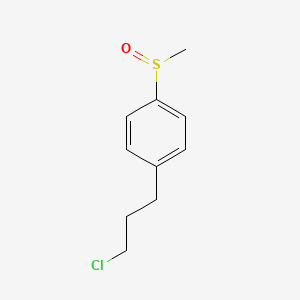
![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)

